molecular formula C15H20N2 B1220182 N-(1H-indol-3-ylmethyl)cyclohexanamine CAS No. 53924-03-1

N-(1H-indol-3-ylmethyl)cyclohexanamine

Cat. No. B1220182
CAS RN: 53924-03-1
M. Wt: 228.33 g/mol
InChI Key: MAMUGDCJLAKCPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(1H-indol-3-ylmethyl)cyclohexanamine often involves catalytic processes and specific reactions tailored to construct the cyclohexanamine backbone and the indol-3-ylmethyl moiety. For example, zinc triflate catalyzed reactions allow for the regioselective formation of C-C bonds with indoles, suggesting a potential pathway for synthesizing compounds with indole and cyclohexanamine components through alkylation-dehydrogenation-aromatization sequences (Singh et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions such as C-H⋯N and π⋯π contacts, which influence the conformation and stability of the molecule. For instance, studies on isomeric compounds have shown the importance of such interactions in crystal packing, implying that similar forces could play a role in the structure of N-(1H-indol-3-ylmethyl)cyclohexanamine (Lai et al., 2006).

Chemical Reactions and Properties

Compounds like N-(1H-indol-3-ylmethyl)cyclohexanamine are likely to undergo various chemical reactions, including cyclopropanation and aromatic substitution, depending on the functional groups present. For example, the cyclopropanation strategy used in synthesizing indoline alkaloids indicates a potential for constructing complex structures involving cyclohexanamine and indole derivatives (Zhang et al., 2011).

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including N-(1H-indol-3-ylmethyl)cyclohexanamine, play a crucial role in organic synthesis. A comprehensive review on indole synthesis offers a classification of all indole syntheses, highlighting the versatility and importance of indole frameworks in organic chemistry. This classification facilitates the understanding of strategic approaches to indole construction, crucial for the development of pharmaceuticals and other indole-based compounds (Taber & Tirunahari, 2011).

Pharmacokinetics and Roles in Hepatic Protection

Indoles and their derivatives, such as indole-3-carbinol (I3C) and its major derivatives, demonstrate significant protective effects on chronic liver injuries. These compounds modulate transcriptional factors, relieve oxidative stress, and influence cell activation, proliferation, and apoptosis, showcasing their potential in hepatic protection and the treatment of liver diseases (Wang et al., 2016).

Role in Cellular Protection and Immunity

Research on dimethyltryptamine (DMT), a compound structurally similar to N-(1H-indol-3-ylmethyl)cyclohexanamine, suggests a broader physiological role beyond its psychotropic effects. DMT, acting through sigma-1 receptors, may have protective mechanisms in cellular bioenergetics and immunity. This indicates potential medical applications of indole derivatives in tissue protection and regeneration (Frecska et al., 2013).

Antimicrobial Activity of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antimicrobial properties. Recent studies have synthesized various indole derivatives and evaluated their antimicrobial potential, which may contribute to the development of new antimicrobial drugs. This highlights the importance of indole chemistry in discovering novel therapeutic agents (Kaur et al., 2019).

Medicinal Perspective and Clinical Applications

Indole-based compounds, due to their chemical reactivity and pharmacological significance, have led to the development of various drug candidates for treating pharmacological diseases. The review of indole derivatives from recent years showcases their antifungal, antiprotozoal, antiplatelet, and anticancer potentials, underlining the medicinal importance of indoles in enhancing human life (Kumar et al., 2020).

Future Directions

The future directions for research on “N-(1H-indol-3-ylmethyl)cyclohexanamine” and related compounds could involve further exploration of their bioactive properties and potential applications. For instance, indole derivatives have been studied for their potential anti-HIV activity .

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMUGDCJLAKCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202206
Record name N-Cyclohexyl-1H-indole-3-methylamine
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-3-ylmethyl)cyclohexanamine

CAS RN

53924-03-1
Record name N-Cyclohexyl-1H-indole-3-methanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Cyclohexyl-1H-indole-3-methylamine
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Record name NSC74500
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Record name N-Cyclohexyl-1H-indole-3-methylamine
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Record name N-cyclohexyl-1H-indole-3-methylamine
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Record name N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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